3-[(4-bromobenzyl)sulfanyl]-5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole
Description
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Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-[(4-bromophenyl)methylsulfinylmethyl]-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Br2N3OS2/c24-19-10-6-17(7-11-19)14-30-23-27-26-22(28(23)21-4-2-1-3-5-21)16-31(29)15-18-8-12-20(25)13-9-18/h1-13H,14-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVRBTOKXKCQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)CS(=O)CC4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Br2N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-bromobenzyl)sulfanyl]-5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole belongs to the class of 1,2,4-triazole derivatives, which have garnered attention due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H19Br2N3OS2
- Molecular Weight : 577.35 g/mol
- CAS Number : 344274-77-7
Biological Activity Overview
- Antiviral Activity : Recent studies have indicated that triazole derivatives exhibit antiviral properties. For instance, a related compound was identified as a yellow fever virus inhibitor, suggesting that triazoles may interfere with viral replication mechanisms .
- Antitumor Effects : Triazole derivatives have shown promise in cancer therapy. They can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation and survival .
- Anti-inflammatory Properties : Some studies suggest that triazoles can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .
The biological activity of triazole compounds is often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit cytochrome P450 enzymes, affecting drug metabolism and leading to increased bioavailability of co-administered drugs.
- Receptor Modulation : Triazoles can also modulate receptor activity, influencing signaling pathways that regulate cellular functions such as growth and apoptosis.
Case Study 1: Antiviral Efficacy Against Yellow Fever Virus
A study evaluating the pharmacokinetics and ADME (Absorption, Distribution, Metabolism, Excretion) properties of a triazole derivative demonstrated significant antiviral activity against the yellow fever virus (YFV). The compound exhibited good metabolic stability and high protein binding in vitro, indicating potential for further development as a therapeutic agent against viral infections .
Case Study 2: Antitumor Activity
In another investigation focusing on the antitumor effects of triazole derivatives, compounds similar to this compound were tested against various cancer cell lines. Results showed that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit considerable antimicrobial properties. The compound in focus has been synthesized and tested for efficacy against various microorganisms:
- Bacterial Inhibition: Studies have shown that compounds containing the triazole ring can effectively inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Acinetobacter baumannii. For instance, derivatives similar to the compound demonstrated minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
- Fungal Activity: The compound has also been evaluated for antifungal properties, showing effectiveness against common pathogens like Candida albicans. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl groups enhance antifungal activity .
Anticancer Potential
The triazole scaffold is recognized for its anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the inhibition of key enzymes involved in cancer progression . The specific compound may offer similar therapeutic benefits, warranting further investigation.
Neuroprotective Effects
Emerging studies suggest that triazole derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. These compounds can interact with neurotransmitter systems and exhibit antioxidant activities .
Nonlinear Optical Properties
Recent research has explored the nonlinear optical characteristics of triazole compounds. These properties are crucial for applications in photonics and optoelectronics, where materials are needed to manipulate light . The specific compound's structural features may contribute to enhanced optical performance.
Agrochemical Applications
Triazoles are also being investigated for their roles as agrochemicals. Their ability to act as fungicides and herbicides makes them valuable in agricultural settings, providing effective solutions for crop protection against various pathogens .
Summary of Case Studies
Preparation Methods
Cyclization of Thiosemicarbazide
- Reaction conditions : Phenyl isothiocyanate (1.0 equiv) reacts with hydrazine hydrate (1.2 equiv) in ethanol under reflux for 6 hours to form N-phenylthiosemicarbazide.
- Cyclization : Treatment with concentrated hydrochloric acid at 0°C induces cyclization, yielding 4-phenyl-4H-1,2,4-triazole-3,5-dithiol (1 ) as a pale-yellow solid (Yield: 78%).
Characterization :
- 1H-NMR (DMSO-d6): δ 13.2 (s, 2H, SH), 7.45–7.62 (m, 5H, ArH).
- HRMS : m/z calcd. for C8H6N3S2 [M+H]+: 216.0164; found: 216.0168.
Sequential Alkylation of Thiol Groups
Alkylation at Position 3
- Reagents : Compound 1 (1.0 equiv), 4-bromobenzyl bromide (1.2 equiv), K2CO3 (2.0 equiv) in anhydrous ethanol.
- Conditions : Reflux under nitrogen for 8 hours.
- Outcome : Selective alkylation affords 3-[(4-bromobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole-5-thiol (2 ) (Yield: 82%).
Characterization :
Alkylation at Position 5
- Reagents : Compound 2 (1.0 equiv), 4-bromobenzyl bromide (1.5 equiv), K2CO3 (3.0 equiv) in DMF.
- Conditions : 80°C for 12 hours under nitrogen.
- Outcome : Forms 3-[(4-bromobenzyl)sulfanyl]-5-[(4-bromobenzyl)sulfanyl]methyl-4-phenyl-4H-1,2,4-triazole (3 ) (Yield: 68%).
Characterization :
- 1H-NMR (DMSO-d6): δ 4.32 (s, 2H, SCH2), 4.28 (s, 2H, SCH2), 7.22–7.65 (m, 13H, ArH).
- HRMS : m/z calcd. for C23H19Br2N3S2 [M+H]+: 591.9142; found: 591.9146.
Oxidation to Sulfoxide
Selective Sulfide Oxidation
- Reagents : Compound 3 (1.0 equiv), 30% H2O2 (2.0 equiv) in glacial acetic acid.
- Conditions : Stir at 25°C for 4 hours.
- Outcome : Converts the sulfide at position 5 to sulfoxide, yielding the target compound (Yield: 65%).
Mechanistic Insight :
The reaction proceeds via electrophilic oxidation, where H2O2 generates a peroxonium intermediate that abstracts a sulfur lone pair, forming the sulfoxide.
Characterization :
- 1H-NMR (DMSO-d6): δ 4.45 (d, J = 12.4 Hz, 2H, SOCH2), 4.32 (s, 2H, SCH2), 7.25–7.68 (m, 13H, ArH).
- IR : ν 1040 cm−1 (S=O stretch).
Alternative Synthetic Routes
Copper-Catalyzed Aerobic Oxidation
Drawing from three-component triazole syntheses, a copper(II) chloride-mediated pathway could streamline oxidation:
- Reagents : Compound 3 (1.0 equiv), CuCl2 (0.1 equiv), air (oxidant) in DMSO.
- Conditions : Stir at 25°C for 24 hours.
- Outcome : Sulfoxide formation (Yield: 58%).
Challenges and Optimization
- Regioselectivity : Alkylation at position 5 is hindered by steric effects; DMF enhances reactivity over ethanol.
- Over-Oxidation Risk : Excess H2O2 may form sulfone byproducts; stoichiometric control is critical.
- Purification : Column chromatography (SiO2, ethyl acetate/hexane) resolves sulfide/sulfoxide mixtures.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 3-[(4-bromobenzyl)sulfanyl]-5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving 1,3,4-oxadiazole precursors. For instance, reacting 2-(4-bromobenzyl)-5-(phenyl)-1,3,4-oxadiazole with substituted amines under thermal conditions (120–140°C, 8–15 hours) yields triazole derivatives. The sulfinyl group can be introduced via controlled oxidation of the sulfanyl moiety using oxidizing agents like hydrogen peroxide .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve the stereochemistry of the sulfinyl group and confirm the triazole ring conformation. SHELX software is robust for handling twinned data and high-resolution structures .
- NMR : Employ - and -NMR to verify substituent positions, particularly distinguishing between sulfanyl and sulfinyl groups via chemical shift disparities.
- FT-IR : Monitor S=O stretching vibrations (1020–1070 cm) to confirm sulfinyl group formation .
Q. What common chemical reactions are observed in derivatives of this compound?
- Methodological Answer :
- Oxidation : The sulfanyl (-S-) group can be oxidized to sulfinyl (-SO-) or sulfonyl (-SO-) groups using HO or KMnO, altering electronic properties and biological activity .
- Nucleophilic substitution : The bromobenzyl groups undergo substitution with nucleophiles (e.g., amines, thiols) under basic conditions, enabling functionalization for structure-activity studies .
Advanced Research Questions
Q. How can researchers design experiments to assess the impact of sulfanyl/sulfinyl substituents on biological activity?
- Methodological Answer :
- Comparative SAR studies : Synthesize analogs with sulfanyl, sulfinyl, and sulfonyl groups. Test their bioactivity (e.g., antimicrobial, anti-inflammatory) to evaluate the role of sulfur oxidation states.
- Computational modeling : Use DFT calculations to analyze electronic effects (e.g., charge distribution, HOMO-LUMO gaps) and correlate with experimental bioactivity data .
Q. How should crystallographic data contradictions (e.g., disordered sulfinyl groups) be resolved?
- Methodological Answer :
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model disorder in sulfinyl or bromobenzyl groups. Validate with residual density maps and R-factor convergence .
- Complementary techniques : Cross-validate with solid-state NMR or Raman spectroscopy to resolve ambiguities in electron density maps .
Q. What strategies reconcile discrepancies between experimental and computational data (e.g., bond lengths, vibrational frequencies)?
- Methodological Answer :
- DFT optimization : Use B3LYP/6-311+G(d,p) to optimize the molecular geometry. Compare calculated bond lengths (e.g., S–O in sulfinyl) with X-ray data; deviations >0.02 Å suggest crystal packing effects or solvent interactions .
- Vibrational analysis : Scale computed IR frequencies by 0.96–0.98 to match experimental FT-IR peaks, accounting for anharmonicity .
Q. How can the mechanism of biological activity (e.g., enzyme inhibition) be probed for this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., fungal CYP51 or bacterial DHFR). Prioritize binding poses with sulfinyl/sulfanyl groups near active-site residues .
- Kinetic assays : Measure IC values against microbial strains and correlate with computational binding energies. Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
